2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves the reaction of 4-chloro-5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form the corresponding phenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like ethanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxyacetohydrazides .
Scientific Research Applications
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Chloro-2-isopropyl-5-methylphenoxy]acetohydrazide
- 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid
- 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazone
Uniqueness
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- Molecular Weight : 285.75 g/mol
This compound features a phenoxy group, which is known to enhance biological activity in various derivatives.
Research indicates that compounds with phenoxy groups often exhibit diverse pharmacological effects. The presence of electron-withdrawing groups like chlorine enhances the activity by stabilizing the molecular structure, which may be crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have shown that derivatives containing the phenoxy moiety can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 (liver cancer) | 0.56 | Induces apoptosis |
MCF7 (breast cancer) | 10.25 | Cell cycle arrest in G1 phase |
A549 (lung cancer) | 7.90 | Triggers intrinsic apoptotic pathway |
These findings suggest that the compound may exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle disruption.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenoxy group significantly affect biological activity. For example:
- Chloro Substituents : The presence of chlorine at specific positions enhances the anti-cancer properties.
- Alkyl Groups : The introduction of isopropyl groups has been shown to improve solubility and bioavailability.
Case Studies
- Case Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells, revealing an IC50 value of 0.56 µM, indicating potent cytotoxicity compared to standard drugs like Etoposide (IC50 = 30.16 µM). The mechanism involved both intrinsic and extrinsic apoptotic pathways, highlighting its potential as a therapeutic agent against liver cancer .
- In Vivo Studies : In vivo assessments showed that this compound could significantly reduce tumor size in xenograft models, further supporting its potential as an anticancer drug candidate .
Properties
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-7(2)9-5-10(13)8(3)4-11(9)17-6-12(16)15-14/h4-5,7H,6,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZGQKVYRWISRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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